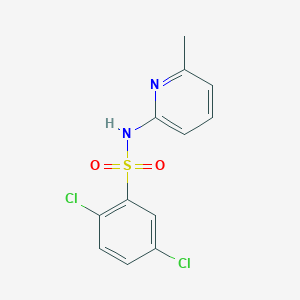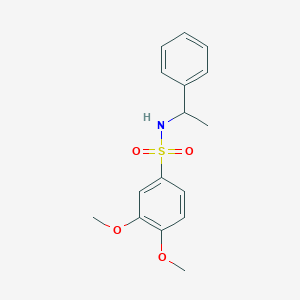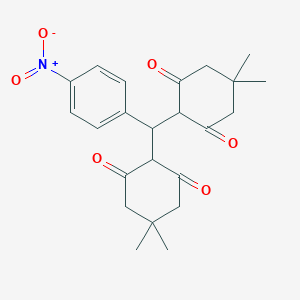![molecular formula C15H23NO2S B273548 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound that is commonly used in scientific research. It is a piperidine derivative that is known for its ability to selectively inhibit certain enzymes, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine involves the binding of the compound to the active site of the enzyme it is targeting. In the case of GSK-3β, the compound binds to the ATP-binding site of the enzyme, preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific compound being used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine depend on the specific enzyme being targeted. In the case of GSK-3β, inhibition of this enzyme has been shown to have various effects on cellular processes such as glucose metabolism, gene expression, and cell signaling. Additionally, inhibition of GSK-3β has been shown to have potential therapeutic effects in diseases such as Alzheimer's and bipolar disorder.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the effects of specific enzymes on various biological processes. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using this compound is that it may not be effective in inhibiting all enzymes, and researchers must carefully select the appropriate compound for their specific research needs.
Orientations Futures
There are many potential future directions for research involving 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine. One area of research is the development of new compounds that can selectively inhibit other enzymes involved in various biological processes. Additionally, researchers may investigate the potential therapeutic effects of inhibiting other enzymes using compounds similar to 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine. Finally, researchers may investigate the potential use of this compound in combination with other drugs to treat various diseases.
Méthodes De Synthèse
The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using various methods such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is commonly used in scientific research as a tool to selectively inhibit certain enzymes. It has been shown to be particularly effective in inhibiting the enzyme GSK-3β, which is involved in various biological processes such as cell signaling, metabolism, and gene expression. By inhibiting GSK-3β, researchers can study the effects of this enzyme on various biological processes and potentially develop new treatments for diseases such as Alzheimer's and bipolar disorder.
Propriétés
Nom du produit |
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine |
|---|---|
Formule moléculaire |
C15H23NO2S |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-5-6-15(14(4)8-11)19(17,18)16-9-12(2)7-13(3)10-16/h5-6,8,12-13H,7,9-10H2,1-4H3 |
Clé InChI |
UWVDKTIAPZLACN-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)C)C)C |
SMILES canonique |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)






![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylethanimidate](/img/structure/B273486.png)

![2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B273492.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)
![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)
